Stereochemical Differentiation: (2E) vs. (2Z) Isomer Configuration
The (2E) isomer of 2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one differs from the (2Z) isomer in the spatial orientation of the carbonyl oxygen and benzoxazole ring relative to the enone double bond. The (2Z)-isomer has been structurally characterized with a monoisotopic mass of 415.14197 g/mol, a calculated LogP of 4.81, a topological polar surface area (TPSA) of 70.79 Ų, and 7 rotatable bonds [1]. While direct experimental comparison data between the E and Z isomers is not publicly available, the altered dipole moment and steric accessibility around the enone system are expected to influence hydrogen-bonding interactions with biological targets such as tubulin. This stereochemical distinction is critical for maintaining consistent results in any assay previously optimized for the (2E) configuration.
| Evidence Dimension | Molecular configuration and derived physicochemical properties |
|---|---|
| Target Compound Data | (2E) configuration; molecular formula C25H21NO5; monoisotopic mass 415.14197 g/mol (same as Z-isomer but different spatial arrangement) |
| Comparator Or Baseline | (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; LogP 4.81; TPSA 70.79 Ų; 7 rotatable bonds [1] |
| Quantified Difference | Not directly quantified in published literature; inferred difference based on stereochemistry-dependent dipole moment and molecular recognition |
| Conditions | Computational prediction (JChem) from ChemBase [1] |
Why This Matters
Using the (2Z) isomer instead of the (2E) isomer may alter tubulin binding kinetics or cytotoxicity profiles, undermining reproducibility in any assay previously calibrated for the (2E) form.
- [1] ChemBase. (n.d.). (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - ChemBase ID: 192019. Retrieved April 30, 2026. View Source
